IEM 1460 was developed through research aimed at understanding synaptic plasticity and excitatory neurotransmission. It falls under the classification of chemical compounds known as AMPA receptor antagonists, which are utilized in various neurobiological studies to elucidate the roles of AMPA receptors in synaptic function and plasticity.
The synthesis of IEM 1460 typically involves a multi-step organic synthesis process. The key steps include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity.
IEM 1460 has a complex molecular structure characterized by its phenylcyclohexyl group linked to an isoxazole moiety. The molecular formula is CHNO, with a molecular weight of approximately 273.34 g/mol.
The structural analysis reveals:
IEM 1460 primarily acts as an antagonist by binding to the AMPA receptor, inhibiting its activation by glutamate. Key reactions include:
Experimental studies have shown that at varying concentrations (10–3000 μM), IEM 1460 exhibits a concentration-dependent block of kainate-induced inward currents in neuronal cells .
The mechanism through which IEM 1460 exerts its effects involves several steps:
IEM 1460 exhibits distinct physical and chemical properties:
Relevant data includes:
IEM 1460 is extensively used in scientific research, particularly in neuropharmacology:
IEM-1460 (chemical name: N,N,H,-Trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminiumbromide hydrobromide) emerged in the late 1990s–early 2000s as a tool to dissect AMPA receptor (AMPAR) heterogeneity. Its discovery filled a critical gap in pharmacology due to its selective inhibition of calcium-permeable AMPA receptors (CP-AMPARs), which lack the GluA2 subunit. Unlike broad-spectrum AMPAR antagonists (e.g., CNQX), IEM-1460 acts as a voltage-dependent open-channel blocker with >400-fold higher affinity for GluA2-lacking receptors (IC~50~ = 2.6 μM) than GluA2-containing receptors (IC~50~ = 1,102 μM) [2] [4]. This selectivity arises from structural differences in the ion pore: GluA2 subunits contain a positively charged arginine (from Q/R editing), which electrostatically repels IEM-1460’s cationic adamantane group. Consequently, IEM-1460 permeates and blocks CP-AMPARs only when the receptor is in an open state [4] [6].
Initial electrophysiological studies in rat brain slices and heterologous systems characterized IEM-1460’s biophysical mechanism. Research confirmed its use-dependency—requiring receptor activation for efficacy—and its ability to accelerate AMPAR desensitization kinetics. This distinguished it from non-competitive antagonists like joro spider toxin, which act independently of gating [4] [6]. By the early 2010s, IEM-1460 became a gold standard for identifying native CP-AMPAR populations and their roles in synaptic plasticity and neuropathologies [1] [8].
Table 1: Key Properties of IEM-1460
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Weight | 454.33 g/mol | Determines bioavailability & membrane permeability |
Primary Target | GluA2-lacking AMPARs (CP-AMPARs) | Selective block of Ca²⁺-permeable receptors |
IC₅₀ (CP-AMPARs) | 2.6 μM | High potency for targeted inhibition |
IC₅₀ (GluA2-containing) | 1,102 μM | Minimal effect on Ca²⁺-impermeable receptors |
Mechanism | Voltage-dependent open-channel blocker | Requires receptor activation; use-dependent inhibition |
Solubility | 100 mM in H₂O or DMSO | Facilitates in vitro applications |
IEM-1460 revolutionized the functional mapping of CP-AMPARs in neural circuits, enabling researchers to:
Table 2: Research Applications of IEM-1460 in Glutamatergic Pathways
Research Area | Key Finding Using IEM-1460 | Biological Implication |
---|---|---|
Developmental Neurobiology | CP-AMPARs dominate at immature synapses (80% at P4–P5) but decline to 33–40% in adulthood [1] | Critical for circuit refinement during early plasticity |
Synaptic Plasticity | Blocks sAPPα-induced LTP in hippocampus by inhibiting CP-AMPARs [3] | Validates CP-AMPARs as mediators of rapid plasticity |
Metabolic Neuroscience | Inhibits EPSCs in POMC neurons of fed, but not fasted, mice [8] | Links energy state to AMPAR subunit composition |
Pain Mechanisms | Reduces AMPAR-EPSC amplitude in spinal excitatory neurons and alleviates pain in calcineurin-inhibition models [5] | Establishes CP-AMPARs as drivers of central sensitization |
Antidepressant Mechanisms | Abolishes ketamine’s rapid antidepressant effects by blocking CP-AMPAR induction [10] | Reveals role of CP-AMPARs in mood disorder therapeutics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7